molecular formula C11H13FN2O B2563790 3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol CAS No. 1384557-31-6

3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol

Cat. No.: B2563790
CAS No.: 1384557-31-6
M. Wt: 208.236
InChI Key: DPVZVTCZUDZOFC-UHFFFAOYSA-N
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Description

3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol is an organic compound with the molecular formula C11H12FN2O This compound features a cyano group, a fluorinated aromatic ring, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the fluorination of a methyl-substituted aromatic compound, followed by nitrile group introduction through a cyanation reaction. The final step involves the formation of the amino alcohol moiety via a reductive amination process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol involves its interaction with specific molecular targets. The cyano group and fluorinated aromatic ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The amino alcohol moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Cyano(2-fluoro-4-methylphenyl)amino]propan-1-ol
  • 3-[Cyano(2-chloro-5-methylphenyl)amino]propan-1-ol
  • 3-[Cyano(2-fluoro-5-ethylphenyl)amino]propan-1-ol

Uniqueness

3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol is unique due to the specific positioning of the cyano group and the fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-fluoro-5-methylphenyl)-(3-hydroxypropyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c1-9-3-4-10(12)11(7-9)14(8-13)5-2-6-15/h3-4,7,15H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVZVTCZUDZOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)N(CCCO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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